molecular formula C10H17NO B091063 2-Aminoadamantan-1-ol CAS No. 17744-02-4

2-Aminoadamantan-1-ol

Cat. No. B091063
CAS RN: 17744-02-4
M. Wt: 167.25 g/mol
InChI Key: PRJMANGDYDEYMM-UHFFFAOYSA-N
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Description

2-Aminoadamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives. It is a chiral compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has a hydroxyl group and an amino group attached to the adamantane ring. 2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 2-Aminoadamantan-1-ol is not well understood. However, studies have suggested that the compound may act as a nucleophile, forming covalent bonds with other molecules. This property has been exploited in various chemical reactions, including the synthesis of chiral compounds.

Biochemical And Physiological Effects

Studies have shown that 2-Aminoadamantan-1-ol has low toxicity and does not cause significant adverse effects on cells and tissues. However, the compound has been shown to interact with certain enzymes and proteins, leading to changes in their activity and function. These effects have been studied in the context of drug discovery and development.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Aminoadamantan-1-ol in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its potential applications in various fields of research.

Future Directions

There are several future directions for the study of 2-Aminoadamantan-1-ol. One potential application is its use in the development of new drugs and therapeutic agents. The compound's unique chemical structure and properties make it a promising candidate for drug discovery. Additionally, further studies are needed to understand its mechanism of action and potential applications in asymmetric synthesis and other fields of research.
In conclusion, 2-Aminoadamantan-1-ol is a promising compound that has been studied for its potential applications in scientific research. The compound's unique chemical structure and properties make it a valuable tool for drug discovery and development, as well as asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.

Scientific Research Applications

2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research. One of the most notable applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been used to induce chirality in various organic compounds, leading to the development of new drugs, agrochemicals, and materials.

properties

CAS RN

17744-02-4

Product Name

2-Aminoadamantan-1-ol

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-aminoadamantan-1-ol

InChI

InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2

InChI Key

PRJMANGDYDEYMM-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3N)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3N)O

synonyms

2-Aminoadamantan-1-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one (76 mg, 0.395 mmol) in 1,4-dioxane (1 mL) was stirred with 5 M aqueous potassium hydroxide at 70° C. for 1 day. After completion of the reaction, the reaction solution was extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (70% yield).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
70%

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